

Supinoxin safety profile comparison

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Compound Focus: Supinoxin

CAS No.: 888478-45-3

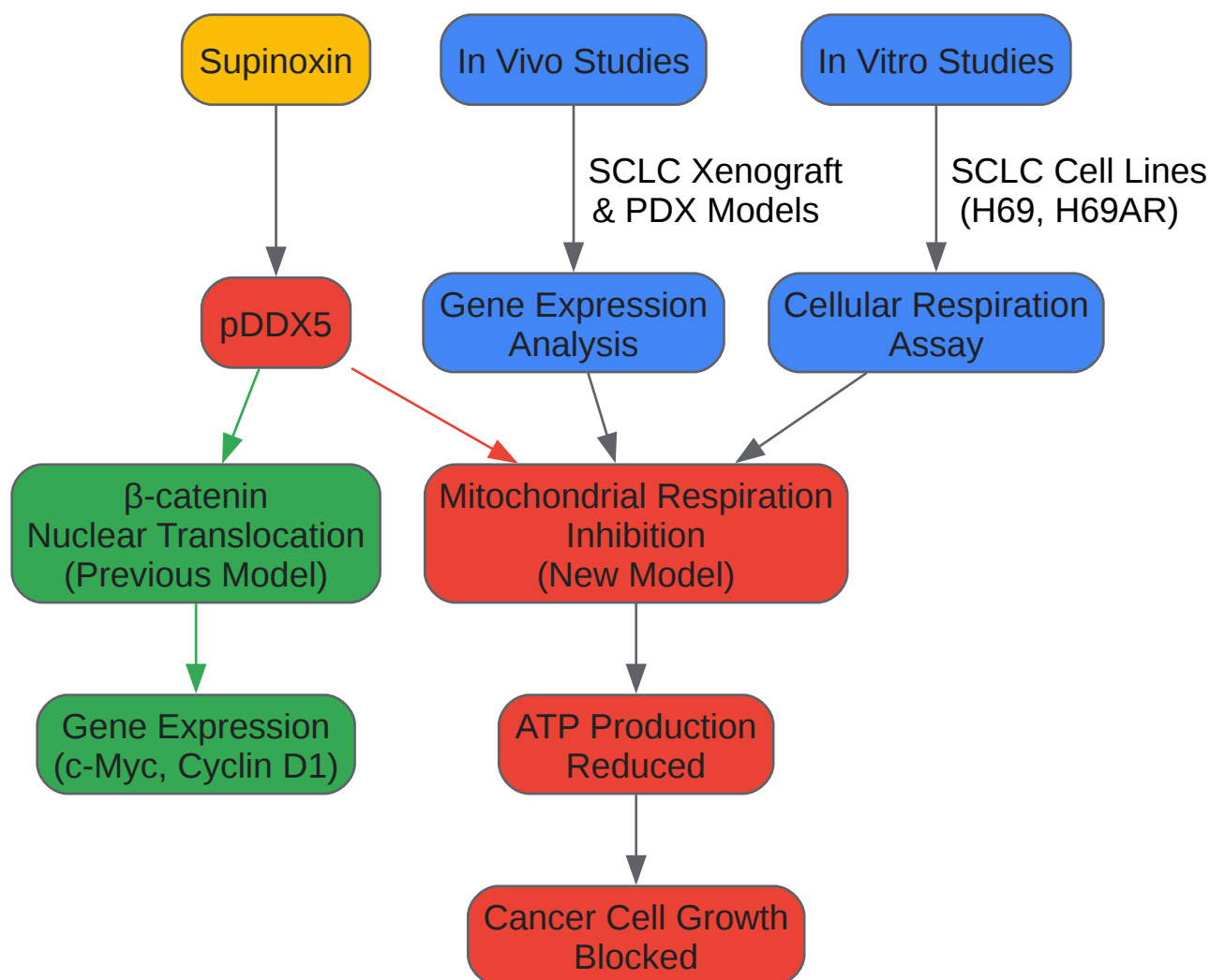
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Supinoxin's Mechanism of Action

Supinoxin (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in various cancer cells [1] [2].

Recent research suggests its anti-tumor effect works by disrupting cancer cell energy production. The diagram below illustrates this mechanism and the experimental workflow used for its validation.



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The initial model proposed that **Supinoxin** binds to pDDX5 and interferes with its interaction with β -catenin, preventing the activation of cancer-related genes like c-Myc and Cyclin D1 [3] [2]. Recent 2025 research proposes a new model where **Supinoxin**, via DDX5, primarily inhibits the expression of mitochondrial genes and disrupts oxidative phosphorylation, effectively cutting off the energy supply for cancer cells [3] [4].

Reported Safety and Tolerability Data

The safety data for **Supinoxin** comes from a Phase I dose-escalation clinical trial in patients with relapsed or refractory solid tumors. The table below summarizes the key findings.

Aspect	Reported Data
Clinical Trial Phase	Phase I (completed) [2] [5]
Most Common Adverse Events	Mild nausea, vomiting, fatigue [2]
Severe Adverse Events	No Grade 3 or 4 drug-related adverse events reported at tested doses [2]
Maximum Tolerated Dose (MTD)	Not reached in initial Phase I (doses up to 150 mg completed, 225 mg ongoing as of 2014) [5]
Dosing Schedule	Orally, up to 150 mg daily; 300 mg seven times per week also tested [2] [5]

Potential Advantages and Context

Based on the available data, **Supinoxin** demonstrates several characteristics of interest to researchers:

- **Novel Target:** It acts on phosphorylated DDX5, a target not addressed by most conventional chemotherapies, which may help overcome drug resistance [2].
- **Favorable Early Safety:** The absence of severe (Grade 3/4) drug-related adverse events in its Phase I trial is a positive early indicator [2].
- **Oral Bioavailability:** As an orally administered drug, it offers potential convenience over intravenous therapies [6] [2].
- **Activity in Aggressive Cancers:** It has shown anti-proliferative effects in preclinical models of aggressive and treatment-resistant cancers, such as triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC), including chemo-resistant cell lines [3] [2].

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